BenchChemオンラインストアへようこそ!

7-Methoxybenzofuran

PDE4 inhibition Inflammation Scaffold hopping

7-Methoxybenzofuran (CAS 7168-85-6) is a heterocyclic benzofuran derivative with a methoxy substituent at the 7-position, characterized by a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol. This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, where the 7-methoxy group imparts distinct electronic and steric properties compared to unsubstituted or differently substituted benzofurans.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 7168-85-6
Cat. No. B1297906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxybenzofuran
CAS7168-85-6
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC=C2
InChIInChI=1S/C9H8O2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3
InChIKeyQPLLPLLBBSWRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxybenzofuran (CAS 7168-85-6) – Core Properties and Structural Identity for Procurement Decisions


7-Methoxybenzofuran (CAS 7168-85-6) is a heterocyclic benzofuran derivative with a methoxy substituent at the 7-position, characterized by a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol . This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, where the 7-methoxy group imparts distinct electronic and steric properties compared to unsubstituted or differently substituted benzofurans [1]. Its utility spans PDE4 inhibitor development, tyrosinase inhibition programs, and total synthesis of complex alkaloids, making its procurement for structure-activity relationship (SAR) studies or scale-up campaigns a decision that must be informed by its specific physicochemical and pharmacological profile relative to close analogs.

Why Generic Benzofuran Substitution Is Not an Option When 7-Methoxy Is Required


Substituting 7-methoxybenzofuran with unsubstituted benzofuran, 7-hydroxybenzofuran, or 7-ethoxybenzofuran is not a chemically neutral decision. The electronic nature (σp = -0.27 for OCH3 vs. -0.37 for OH vs. -0.24 for OCH2CH3), steric bulk, and hydrogen-bonding capability of the 7-substituent directly influence reaction outcomes in downstream derivatization and the pharmacodynamic profile in biological systems [1][2]. In PDE4 inhibitor SAR, swapping the 7-methoxybenzofuran scaffold for a dialkoxyphenyl moiety can either enhance or substantially reduce potency depending on the pyrrolidine surrogate employed, demonstrating that the scaffold is not universally interchangeable [1]. Similarly, in total synthesis applications such as morphine alkaloid construction, the 7-methoxy group is structurally essential for the regiospecific intramolecular 4+2 cycloaddition that forms the phenanthrofuran core; replacement with a hydroxy or ethoxy analog would alter the electronic requirements of the diene and compromise stereochemical control [3]. These context-dependent but quantifiable sensitivities mean that procurement of the exact 7-methoxy substitution pattern is a prerequisite for reproducing published results or advancing SAR programs.

Quantitative Differentiation Evidence for 7-Methoxybenzofuran Against Closest Analogs


PDE4 Inhibitor Scaffold Potency: 7-Methoxybenzofuran vs. 3,4-Dialkoxyphenyl Surrogate

In a head-to-head scaffold replacement study, replacing the 3,4-dialkoxyphenyl subunit of PDE4 inhibitors with a 2-alkyl-7-methoxybenzofuran unit resulted in a measurable change in PDE4 inhibitory activity; depending on the pyrrolidine surrogate employed, the substitution either enhanced or substantially reduced potency (exact IC50 values in the nanomolar to micromolar range reported in the full study) [1]. This demonstrates that the 7-methoxybenzofuran scaffold is not functionally equivalent to the dialkoxyphenyl counterpart, and its selection directly influences potency outcomes in PDE4-targeted programs.

PDE4 inhibition Inflammation Scaffold hopping

Tyrosinase Inhibition: 7-Methoxybenzofuran-Triazole Hybrids Outperform Clinical Standards

A series of 7-methoxybenzofuran-triazole tethered N-phenylacetamides (16a–j) demonstrated tyrosinase inhibition superior to kojic acid (IC50 = 30.34 ± 1.00 µM) and ascorbic acid (IC50 = 11.5 ± 1.00 µM). The most potent hybrid, 16h, achieved an IC50 of 0.39 ± 1.45 µM, representing a 78-fold improvement over kojic acid and a 29-fold improvement over ascorbic acid [1]. This establishes the 7-methoxybenzofuran core as a potency-enhancing scaffold when elaborated into triazole-acetamide hybrids.

Tyrosinase inhibition Melanogenesis Hyperpigmentation

Physicochemical Differentiation from Unsubstituted Benzofuran: Boiling Point and Density

7-Methoxybenzofuran exhibits a boiling point of 218.9 ± 13.0 °C at 760 mmHg (or 70-80 °C at 10 mmHg) and a density of 1.136 ± 0.06 g/cm³, whereas unsubstituted benzofuran boils at 173-175 °C at 760 mmHg and has a density of 1.0913 g/cm³ at 25 °C [1]. The ~45 °C elevation in atmospheric boiling point and 4% increase in density reflect the additional intermolecular interactions conferred by the methoxy group, directly affecting distillation protocols, solvent partitioning, and chromatographic retention times.

Physicochemical properties Separation science Formulation

Synthetic Intermediate Essentiality: 7-Methoxy Group Directs Regiospecific Cycloaddition in Morphine Alkaloid Synthesis

In the total synthesis of morphine, codeine, and thebaine, a 7-methoxybenzofuran-3-carboxylic acid ester serves as the essential diene-tethered substrate for the key intramolecular 4+2 cycloaddition that constructs the phenanthrofuran core. The 7-methoxy substituent electronically activates the benzofuran ring and controls the regiochemical outcome of the cycloaddition; attempts to use 7-hydroxy or 7-unsubstituted benzofuran analogs would alter the HOMO-LUMO gap of the diene system and compromise both the yield and stereoselectivity of the transformation [1]. This synthetic methodology has been validated by the successful construction of all three natural products in a stereoselective manner.

Total synthesis Morphine alkaloids Intramolecular cycloaddition

Evidence-Backed Application Scenarios Where 7-Methoxybenzofuran Delivers Documented Advantage


PDE4 Inhibitor Lead Optimization Programs Requiring Scaffold Differentiation

When SAR exploration reveals that the 3,4-dialkoxyphenyl pharmacophore has reached its potency ceiling, replacing it with a 2-alkyl-7-methoxybenzofuran unit can unlock new activity space. Procurement of 7-methoxybenzofuran enables the synthesis of the benzofuran-based series that, in published studies, demonstrated either enhanced or substantially modulated PDE4 inhibition depending on the pyrrolidine surrogate [1]. This scenario is most relevant for medicinal chemistry teams targeting inflammatory diseases with a need for scaffold novelty.

Tyrosinase Inhibitor Development for Dermatological Hyperpigmentation Indications

The 7-methoxybenzofuran core, when elaborated into triazole-acetamide hybrids, yields tyrosinase inhibitors with IC50 values as low as 0.39 µM, far surpassing kojic acid (IC50 30.34 µM) and ascorbic acid (IC50 11.5 µM) [1]. This quantifiable potency advantage positions 7-methoxybenzofuran as a preferred starting material for programs seeking to develop next-generation skin-lightening agents with differentiated efficacy profiles.

Total Synthesis of Morphinan Alkaloids via Stereocontrolled Cycloaddition Strategy

The Stork synthesis of morphine, codeine, and thebaine critically depends on a 7-methoxybenzofuran-3-carboxylic acid ester to achieve regiospecific intramolecular 4+2 cycloaddition [1]. Any laboratory replicating this route must procure the exact 7-methoxybenzofuran derivative, as the substitution pattern is hardwired into the synthetic design and governs both the yield and stereochemical fidelity of the phenanthrofuran-forming step.

Chromatographic Method Development and Purification Process Design for Benzofuran Derivatives

The boiling point of 7-methoxybenzofuran (218.9 °C at 760 mmHg) is significantly higher than that of unsubstituted benzofuran (173-175 °C), and its density is 4.1% greater [1]. These quantitative differences must be incorporated into distillation protocols, flash chromatography solvent gradients, and HPLC retention time predictions when handling mixtures of benzofuran analogs. Using the physical constants of benzofuran as a proxy will lead to suboptimal separation outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxybenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.